molecular formula C23H23FN2O6S B2890191 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 896312-02-0

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2890191
CAS No.: 896312-02-0
M. Wt: 474.5
InChI Key: MYJSUQGTMKOEGC-UHFFFAOYSA-N
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Description

This compound is a bis-amide derivative featuring a central ethanediamide (oxalamide) core. Its structure includes:

  • Aromatic sulfonyl group: A 4-fluorobenzenesulfonyl moiety attached to an ethyl chain, which is further substituted with a furan-2-yl group. This sulfonyl group enhances electrophilicity and may influence binding to biological targets like enzymes or receptors .
  • 4-Methoxyphenethyl moiety: The N'-terminal arm contains a 4-methoxyphenyl group linked via an ethyl chain. The methoxy group provides electron-donating effects, which can stabilize aromatic systems and influence metabolic stability .

Synthetic routes for analogous compounds involve nucleophilic substitutions, Friedel-Crafts reactions, and alkylation steps, as seen in the preparation of sulfonamide- and triazole-containing derivatives . Structural confirmation relies on spectral data (e.g., IR bands for C=O at 1663–1682 cm⁻¹, absence of S–H stretching in thione tautomers) and elemental analysis .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6S/c1-31-18-8-4-16(5-9-18)12-13-25-22(27)23(28)26-15-21(20-3-2-14-32-20)33(29,30)19-10-6-17(24)7-11-19/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSUQGTMKOEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.

    Coupling with Furyl and Methoxyphenyl Groups: The intermediate is then reacted with 2-furyl ethylamine and 2-(4-methoxyphenyl)ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the furyl and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Weight Notable Bioactivity/Properties Source
Target Compound 4-Fluorobenzenesulfonyl, furan-2-yl, 4-methoxyphenethyl ~532.5 g/mol* Data limited; expected similar sulfonamide activity
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-methoxybenzyl)ethanediamide () 4-Chlorobenzenesulfonyl, 2-methoxybenzyl (vs. 4-methoxyphenethyl in target) 505.0 g/mol Higher lipophilicity due to Cl substitution; potential enhanced metabolic stability
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide () Thiazolo-triazole core (vs. sulfonyl-ethyl-furan in target) 467.5 g/mol Possible kinase inhibition due to triazole-thiazole system
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (e.g., 3a–3c, ) Simplified acetamide backbone with 4-methoxyphenethyl ~300–350 g/mol IC50 = 69–87 µM (α-glucosidase inhibition); hypoglycemic effects in vivo
BA72532 () Piperazine and 2-methoxyphenethyl substituents (vs. sulfonyl-furan in target) 476.5 g/mol Unreported activity; structural complexity may affect bioavailability

*Calculated based on molecular formula.

Key Comparisons

  • Aromatic Substitution Effects :
    • The 4-methoxyphenethyl group (target) offers better metabolic stability than 2-methoxybenzyl () due to reduced steric hindrance .
    • Fluorine substitution (target) vs. chlorine () may improve solubility and reduce toxicity .
  • Heterocyclic Influence : Thiazolo-triazole derivatives () exhibit rigid planar structures, favoring kinase binding, while the target’s furan-sulfonyl system may prioritize sulfotransferase or protease interactions .
  • Bioactivity Trends : N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives () show moderate hypoglycemic activity (IC50 ~69–87 µM), suggesting the target’s ethanediamide core could amplify potency via dual hydrogen-bonding motifs .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The target’s C=O stretch (1663–1682 cm⁻¹) aligns with related oxalamides (), while absence of S–H bands (~2500 cm⁻¹) confirms non-thiol tautomeric forms .

Research Findings and Implications

  • Synthetic Feasibility : The target’s synthesis likely parallels methods for sulfonamide-triazole hybrids (), though alkylation of the ethanediamide core may require optimized conditions to avoid N- vs. S-alkylation side products .
  • Therapeutic Potential: Structural similarity to hypoglycemic agents () and kinase inhibitors () positions the compound for evaluation in diabetes or oncology models.
  • Limitations : Lack of explicit bioactivity data for the target necessitates in vitro profiling (e.g., enzyme inhibition assays) to validate computational predictions .

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known by its CAS number 896312-02-0, is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN2O6SC_{23}H_{23}FN_{2}O_{6}S, with a molecular weight of approximately 474.5 g/mol. The presence of sulfonyl and furan functionalities contributes to its unique reactivity and biological activity.

PropertyValue
Molecular Formula C23H23FN2O6S
Molecular Weight 474.5 g/mol
CAS Number 896312-02-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus ATCC29213, a common pathogen associated with various infections.

Case Studies on Antibacterial Efficacy

  • Study on Gram-positive Bacteria:
    • The compound was tested against several strains of gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potent antibacterial properties.
  • Study on Gram-negative Bacteria:
    • In vitro studies revealed that the compound effectively inhibited the growth of various gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within bacterial cells. The sulfonyl group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes crucial for bacterial survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar molecules:

Compound NameKey FeaturesBiological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamideLacks dual fluorine substitution; simpler structureLimited antibacterial activity
3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamideContains chlorine instead of fluorine; different reactivity profileModerate antibacterial activity

The dual fluorine substitution in the primary compound enhances its reactivity and biological potency compared to other derivatives.

Potential Therapeutic Applications

Due to its antimicrobial properties, this compound holds promise for development in several therapeutic areas:

  • Antibiotic Development: Given its efficacy against resistant bacterial strains, this compound could be a candidate for new antibiotic formulations.
  • Cancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation into its effects on cancer cell lines.

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